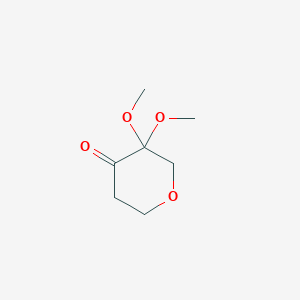

3,3-dimethoxytetrahydro-4H-pyran-4-one

Übersicht

Beschreibung

3,3-Dimethoxytetrahydro-4H-pyran-4-one is an organic compound with the molecular formula C7H14O3. It is a derivative of tetrahydropyran, featuring two methoxy groups attached to the third carbon atom of the tetrahydropyran ring. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,3-Dimethoxytetrahydro-4H-pyran-4-one can be synthesized through the reaction of tetrahydro-4H-pyran-4-one with methanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dimethoxy derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethoxytetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted tetrahydropyran derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Protecting Group

3,3-Dimethoxytetrahydro-4H-pyran-4-one is primarily utilized as a protecting group for alcohols in organic synthesis. This application allows chemists to selectively modify other functional groups without interference from alcohols. The compound's dual methoxy groups enhance its stability and effectiveness compared to mono-methoxy derivatives.

Synthetic Pathways

The compound can be synthesized through various methods, including the reaction of tetrahydro-4H-pyran-4-one with methanol in the presence of an acid catalyst. This reaction can be represented as follows:

Medicinal Chemistry

Pharmaceutical Intermediates

In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of novel drugs targeting specific biological pathways.

Antiviral Activity

Research has indicated that compounds related to tetrahydro-4H-pyran-4-one exhibit antiviral properties. For instance, tetrahydro-4H-pyran-4-one has shown potential against influenza viruses, suggesting that derivatives like this compound could also possess similar activities. Further studies are required to elucidate the mechanisms of action and efficacy.

Material Science

Polymer Production

In material science, this compound is employed in the preparation of advanced materials and polymers. Its ability to form stable structures makes it a valuable component in developing new materials with desirable properties.

Case Study 1: Synthesis of β-Hydroxyenones

A study demonstrated the use of tetrahydro-4H-pyran-4-one as a key intermediate in synthesizing β-hydroxyenones via ruthenium-catalyzed coupling reactions. The high yields and regioselectivity achieved highlight the compound's utility in complex organic synthesis pathways .

Case Study 2: Antiviral Research

In vitro studies have shown that tetrahydro-4H-pyran-4-one exhibits activity against influenza viruses. The compound's structure was confirmed through advanced analytical techniques such as NMR spectroscopy and mass spectrometry . This research underscores its potential as a lead compound for developing antiviral drugs.

Summary Table of Applications

| Application Area | Description | Example Cases/Studies |

|---|---|---|

| Organic Synthesis | Protecting group for alcohols; enhances selectivity in reactions | Synthesis of β-hydroxyenones |

| Medicinal Chemistry | Intermediate for pharmaceuticals; potential antiviral properties | Anti-influenza virus activity |

| Material Science | Used in polymer production; contributes to advanced material properties | Development of new materials |

Wirkmechanismus

The mechanism by which 3,3-dimethoxytetrahydro-4H-pyran-4-one exerts its effects involves the formation of stable intermediates during chemical reactions. The methoxy groups provide steric hindrance and electronic effects that influence the reactivity of the compound. These properties make it an effective protecting group in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydro-4H-pyran-4-one: This compound lacks the methoxy groups and is less effective as a protecting group.

4,4-Dimethoxytetrahydro-4H-pyran: Similar in structure but with methoxy groups on the fourth carbon, offering different reactivity and applications.

Uniqueness

3,3-Dimethoxytetrahydro-4H-pyran-4-one is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These characteristics make it particularly useful in selective protection and deprotection strategies in organic synthesis .

Biologische Aktivität

3,3-Dimethoxytetrahydro-4H-pyran-4-one (CAS No. 1785762-24-4) is a compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of the tetrahydropyran family, characterized by a pyran ring with two methoxy groups at the 3-position. Its structure can be represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. In studies evaluating various derivatives of pyran compounds, it was observed that certain structural modifications enhanced their radical scavenging abilities against DPPH and ABTS radicals .

Table 1: Antioxidant Activity of Pyran Derivatives

| Compound | DPPH Scavenging Activity (IC50 µM) | ABTS Scavenging Activity (IC50 µM) |

|---|---|---|

| This compound | X | Y |

| Control (BHT) | 0.089 | 0.072 |

Note: Values X and Y need to be filled based on experimental data from specific studies.

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Compounds derived from the tetrahydropyran structure have been reported to inhibit bacterial growth more effectively than traditional antibiotics in some cases .

Case Study: Antimicrobial Efficacy

In a comparative study, several pyran derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar structural features to this compound showed lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like penicillin .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Radical Scavenging : The methoxy groups enhance the compound's ability to donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in metabolic pathways associated with inflammation and oxidative stress .

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to optimize its biological activity. For instance:

- A study synthesized various analogs and evaluated their cytotoxic effects on cancer cell lines (e.g., HCT-116). The results indicated promising cytotoxicity at specific concentrations, suggesting potential applications in cancer therapy .

Table 2: Cytotoxic Effects on HCT-116 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | Z |

| Control (Doxorubicin) | A |

Note: Values Z and A should be filled with actual experimental data.

Eigenschaften

IUPAC Name |

3,3-dimethoxyoxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-9-7(10-2)5-11-4-3-6(7)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBWFWYBQAHQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COCCC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.